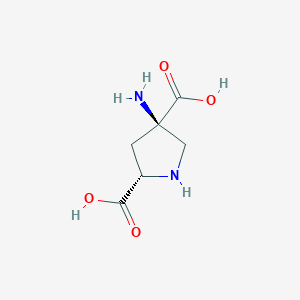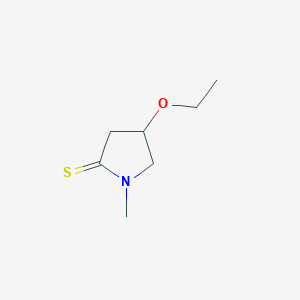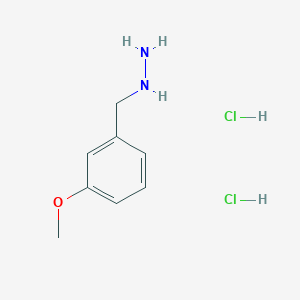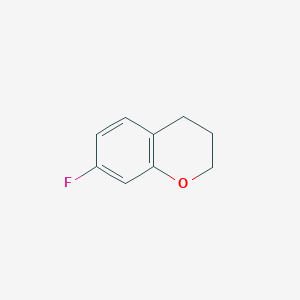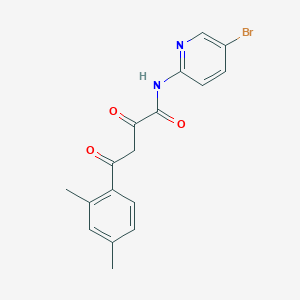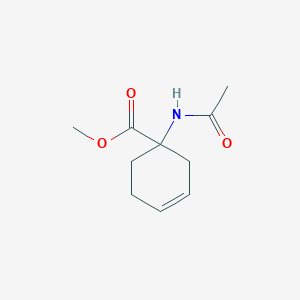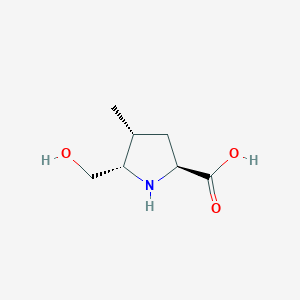
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of amino acids. This compound is commonly known as L-methionine sulfoximine or MSO. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been widely used as a tool in scientific research to investigate the role of glutamine synthetase in various biological processes.
作用机制
MSO inhibits glutamine synthetase by binding to the active site of the enzyme and blocking the conversion of glutamate and ammonia to glutamine. This leads to a decrease in the levels of glutamine in the cell, which can have a variety of effects on cellular metabolism and function.
生化和生理效应
MSO has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of glutamine synthetase in the regulation of glutamate levels in the brain, which is an important neurotransmitter involved in many physiological processes. MSO has also been used to study the role of glutamine synthetase in the regulation of ammonia levels in the liver, which is important for the detoxification of ammonia in the body.
实验室实验的优点和局限性
One of the advantages of using MSO in lab experiments is that it is a potent and specific inhibitor of glutamine synthetase. This allows researchers to selectively inhibit the activity of this enzyme and study its role in various biological processes. However, one of the limitations of using MSO is that it can have off-target effects on other enzymes and metabolic pathways, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for the use of MSO in scientific research. One area of interest is the role of glutamine synthetase in cancer cells, where it has been shown to play a critical role in regulating cellular metabolism and survival. MSO has been used to study the effects of inhibiting glutamine synthetase in cancer cells, and there is potential for the development of MSO-based therapies for cancer treatment.
Another area of interest is the role of glutamine synthetase in neurodegenerative diseases, where it has been implicated in the regulation of glutamate levels in the brain. MSO has been used to study the effects of inhibiting glutamine synthetase in animal models of neurodegenerative diseases, and there is potential for the development of MSO-based therapies for these conditions.
Conclusion:
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a potent inhibitor of glutamine synthetase that has been widely used as a tool in scientific research to investigate the role of this enzyme in various biological processes. MSO has many potential applications in the study of cancer, neurodegenerative diseases, and other physiological processes. However, further research is needed to fully understand the effects of MSO on cellular metabolism and function, and to develop MSO-based therapies for the treatment of disease.
合成方法
MSO can be synthesized using several methods, including the reaction of L-methionine with hydrogen peroxide, the reaction of L-methionine with sulfur dioxide and hydrogen peroxide, and the reaction of L-methionine with oxone. The most common method used for the synthesis of MSO is the reaction of L-methionine with hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
科学研究应用
MSO has been widely used as a tool in scientific research to investigate the role of glutamine synthetase in various biological processes. Glutamine synthetase is an enzyme that plays a critical role in the metabolism of glutamine, which is an important amino acid involved in many physiological processes. MSO has been used to study the role of glutamine synthetase in the regulation of glutamine levels in the brain, liver, and other tissues.
属性
CAS 编号 |
185017-71-4 |
|---|---|
产品名称 |
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC 名称 |
(2S,4R,5S)-5-(hydroxymethyl)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-2-5(7(10)11)8-6(4)3-9/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,6-/m1/s1 |
InChI 键 |
PKWPTJYOIPALSH-NGJCXOISSA-N |
手性 SMILES |
C[C@@H]1C[C@H](N[C@@H]1CO)C(=O)O |
SMILES |
CC1CC(NC1CO)C(=O)O |
规范 SMILES |
CC1CC(NC1CO)C(=O)O |
同义词 |
L-Proline, 5-(hydroxymethyl)-4-methyl-, (4R,5S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



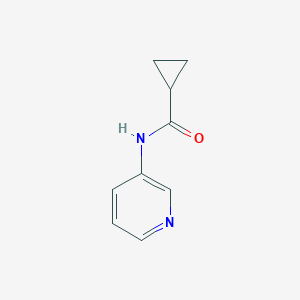
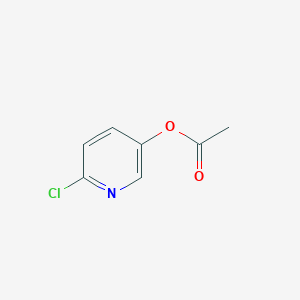
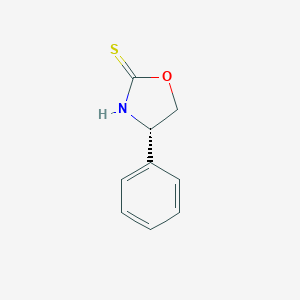
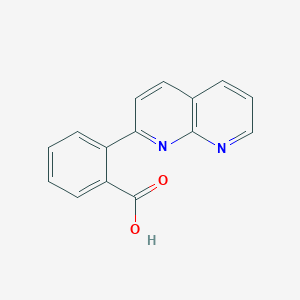
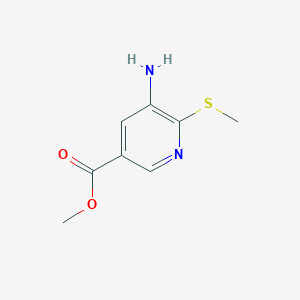
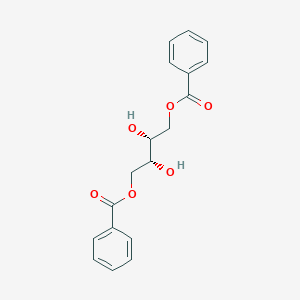
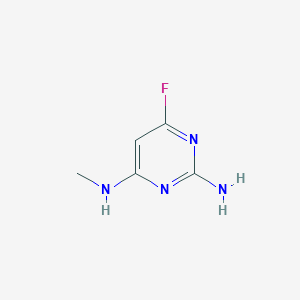
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
